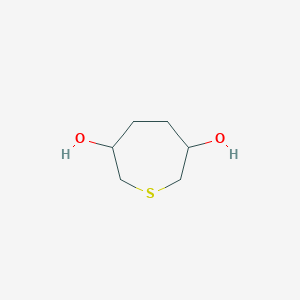
Thiepane-3,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiepane-3,6-diol is a heterocyclic organic compound with the molecular formula C6H12O2S It features a seven-membered ring containing a sulfur atom and two hydroxyl groups at the 3rd and 6th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiepane-3,6-diol can be synthesized through several methods. One common approach involves the reduction of hydroxythiepanone. The hydroxythiepanone can be prepared from chloro acid through a series of steps, including intra-molecular acyloin condensation . The reduction of hydroxythiepanone to this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thiepane-3,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: As mentioned, hydroxythiepanone can be reduced to this compound using reducing agents like LiAlH4 or NaBH4.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: LiAlH4 and NaBH4 are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: this compound.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
Thiepane-3,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of thiepane-3,6-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfur atom in the ring can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ethylene glycol (C2H6O2): A simple diol with two hydroxyl groups.
Propylene glycol (C3H8O2): Another diol with applications in food and medicine.
1,4-Butanediol (C4H10O2): Used in the production of plastics and fibers
Uniqueness: Thiepane-3,6-diol is unique due to its seven-membered ring structure containing a sulfur atom. This gives it distinct chemical properties compared to other diols, such as enhanced reactivity and the ability to participate in specific redox reactions .
Eigenschaften
Molekularformel |
C6H12O2S |
|---|---|
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
thiepane-3,6-diol |
InChI |
InChI=1S/C6H12O2S/c7-5-1-2-6(8)4-9-3-5/h5-8H,1-4H2 |
InChI-Schlüssel |
PXTAQMLYMSBEKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CSCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)

![3-(5-methylthiophen-2-yl)-6-{5'-[(1E)-2-(5-methylthiophen-2-yl)ethenyl]-[2,2'-bithiophen]-5-yl}-2,5-bis(2-octyldodecyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione amine](/img/structure/B11765865.png)
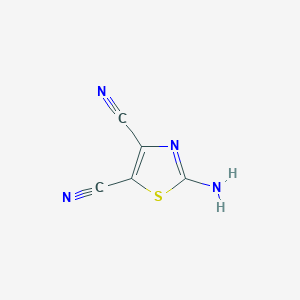


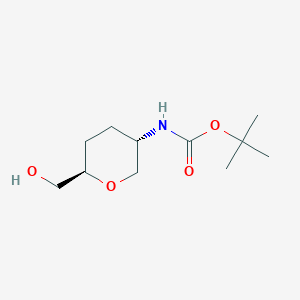
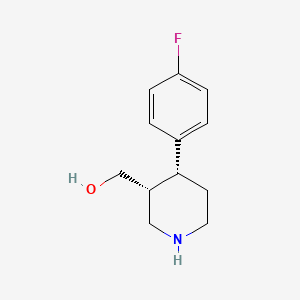

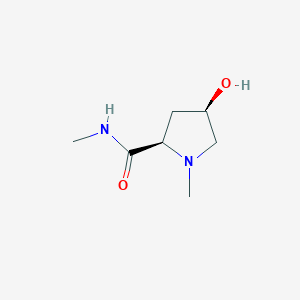

![1,5,6,7-Tetrahydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione 2,2,2-trifluoroacetate](/img/structure/B11765912.png)


